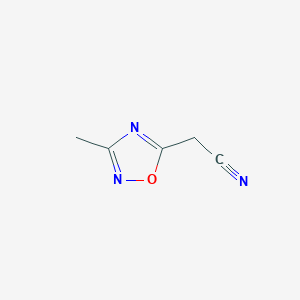

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

描述

属性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMWVCYNGXIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-Step Synthesis via Amidoxime Intermediates

One common approach to synthesize oxadiazole derivatives such as (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile involves the cyclization of amidoximes with nitriles or activated carboxylic acid derivatives.

-

- First, an amidoxime is prepared, often by reacting hydroxylamine with a nitrile or a suitable precursor.

- The amidoxime is then acylated using an activated carboxylic acid derivative (such as an acid chloride or ester).

- Cyclodehydration follows, typically under basic conditions (e.g., sodium hydride, sodium ethoxide, or pyridine), to form the 1,2,4-oxadiazole ring.

Example : Synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves multi-step reactions starting from 4-nitrobenzoyl chloride, with intermediates undergoing hydroxylamine treatment and cyclization under controlled temperature and solvent conditions.

-

- Hydroxylamine in ethanol at 90 °C for 1 hour.

- Use of tetrabutyl ammonium fluoride in tetrahydrofuran at 20 °C.

- Iron and acetic acid treatment at 20 °C for 5 hours for reduction steps.

Advantages : This method allows for precise control over substitution patterns on the oxadiazole ring and the introduction of nitrile groups adjacent to the heterocycle.

- Limitations : Multi-step nature increases complexity and may reduce overall yield and scalability.

One-Step Iron(III) Nitrate-Mediated Cyclization Using Nitriles

A novel and efficient method reported involves the direct synthesis of 1,2,4-oxadiazole derivatives, including methyl-substituted ones, using nitriles and iron(III) nitrate as an oxidant and catalyst.

-

- A nitrile (e.g., acetonitrile or substituted acetonitriles) is reacted with a ketone (such as acetone) in the presence of iron(III) nitrate.

- This reaction proceeds via oxidative cyclization forming the 1,2,4-oxadiazole ring in a single step.

-

- Temperature range: 50 to 150 °C, preferably 56 to 80 °C.

- Reaction time: 10 to 30 hours, optimally 18 to 22 hours.

- Molar ratios: Nitrile used at 10 to 50 equivalents per equivalent of iron(III) nitrate; ketone used at about 2 equivalents.

- Pressure: Ambient or elevated as needed.

-

- High yield and selectivity.

- Environmentally benign, as iron(III) nitrate is less toxic compared to cerium-based oxidants.

- Waste-free process without toxic by-products.

Scope :

Amidoxime-Maleate/Fumarate Reaction for Oxadiazole Derivatives

Another method involves the reaction of amidoximes with maleates or fumarates to generate 1,2,4-oxadiazin-5-ones, which are related heterocycles bearing functionalizable groups.

-

- Aryl or heteroaryl amidoximes react with maleates or fumarates under optimized base conditions to yield 3-aryl or 3-hetaryl-1,2,4-oxadiazin-5-ones.

- Products can be selectively tuned by varying base and reactant ratios.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The iron(III) nitrate method represents a significant advancement in the synthesis of 1,2,4-oxadiazole derivatives, offering a greener alternative to cerium-based oxidants that produce toxic waste.

- Reaction parameters such as temperature, time, and molar ratios are critical to maximizing yield and purity.

- Amidoxime-based methods remain valuable for structural diversity and functionalization but require more steps and careful handling of intermediates.

- Structural confirmation of products in these methods has been supported by X-ray crystallography and spectroscopic techniques, ensuring the reliability of synthetic routes.

- The choice of method depends on the desired scale, substitution pattern, and environmental considerations.

化学反应分析

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Oxadiazole N-oxides.

Reduction: Primary amines.

Substitution: Various substituted oxadiazole derivatives.

科学研究应用

Medicinal Chemistry

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and tauopathies. Compounds derived from this structure have shown promise as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau-mediated neurodegeneration. For instance, the compound has been associated with the development of therapies aimed at mitigating the effects of tau oligomerization, which is a hallmark of Alzheimer’s pathology .

Case Study : A study demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibited significant inhibitory activity against histone deacetylase (HDAC), which is relevant for cancer therapy. The modifications to the oxadiazole ring improved the potency of these compounds significantly .

Antimicrobial Activity

Research indicates that this compound and its analogues may possess antimicrobial properties. Modifications to the oxadiazole structure have led to compounds effective against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium. These findings suggest that this compound class can be optimized for targeted antimicrobial action in the gastrointestinal tract .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 26a | C. difficile | 2 µg/mL |

| 26b | E. faecium | 4 µg/mL |

Agricultural Applications

The compound has potential applications in agrochemicals as a building block for developing herbicides or fungicides. Its ability to interact with specific biological targets makes it a candidate for creating selective agents that can control pests while minimizing environmental impact.

Case Study : A recent investigation into oxadiazole-based agrochemicals showed that certain derivatives could inhibit key enzymes in plant pathogens, leading to reduced disease symptoms in crops.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing polymers with unique properties. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and mechanical properties.

Application Example : Research on polymer blends containing oxadiazole derivatives has indicated improved fire resistance and thermal stability compared to conventional polymers .

作用机制

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets . Additionally, the nitrile group can undergo metabolic transformations, leading to active metabolites that exert biological effects .

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

Compounds with the 1,2,4-oxadiazole scaffold but differing substituents exhibit distinct physicochemical and biological properties:

Key Observations :

Heterocyclic Analogs: Oxadiazole vs. Triazole/Isoxazole

Replacing the oxadiazole ring with other heterocycles alters electronic properties and bioactivity:

Key Observations :

生物活性

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H6N4O

- Molecular Weight : 138.13 g/mol

- LogP : 0.15

- Solubility : Soluble in DMSO and DMF

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antifungal Activity : It has shown effectiveness against certain fungal pathogens.

- Anticancer Properties : Research highlights its potential as an anticancer agent, particularly in inhibiting cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been identified to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and differentiation processes .

Anticancer Activity

Recent studies have emphasized the anticancer potential of this compound through various assays:

Cytotoxicity Assays

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Induces apoptosis and cell cycle arrest |

| A549 (Lung) | 15 | Induces apoptosis and cell cycle arrest |

These results indicate that the compound effectively inhibits the proliferation of breast and lung cancer cells.

Induction of Apoptosis

Flow cytometry assays have demonstrated that this compound induces apoptosis in MCF-7 and A549 cells. The mechanism involves:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, inhibiting cell division and promoting apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives similar to this compound:

- Anticancer Studies : A study showed that derivatives containing the oxadiazole structure exhibited significant cytotoxicity against various cancer cell lines, with some compounds demonstrating greater potency than standard chemotherapeutics like doxorubicin .

- Antimicrobial Research : A series of tests indicated that compounds with the oxadiazole moiety exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using amidoxime precursors and nitrile derivatives. For example, reacting 3-methyl-1,2,4-oxadiazole-5-carboxamide with acetonitrile under acidic conditions yields the target compound. Intermediate characterization employs NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity at each step .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for confirming crystal structure, while FT-IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, and 2D NMR (e.g., HSQC, HMBC) resolves connectivity between the oxadiazole ring and acetonitrile moiety .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Common assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation).

Computer-aided tools like AutoDock Vina predict binding affinities to targets (e.g., bacterial enzymes) before wet-lab validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

Structural diversification : Synthesize analogs with substituents at the oxadiazole 3-position (e.g., halogens, alkyl chains).

Activity profiling : Test analogs in parallel assays (e.g., kinase inhibition, antibacterial).

Computational analysis : Use molecular dynamics (MD) simulations to correlate substituent hydrophobicity with membrane permeability.

SAR trends are validated via statistical models (e.g., partial least squares regression) .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are addressed by:

- Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers).

- DFT calculations (Gaussian, ORCA) to predict NMR chemical shifts and compare with experimental data.

- Single-crystal X-ray diffraction to unambiguously assign stereochemistry .

Q. What strategies improve synthetic yield and purity for scaled-up production in academic labs?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and minimizes side products.

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) for >95% purity .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.

- Metabolism prediction : CYP3A4 docking studies identify potential metabolic hotspots (e.g., oxidation at the methyl group).

- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays or in silico models (e.g., Volsurf+) .

Q. What experimental approaches determine regioselectivity in oxadiazole ring functionalization?

- Methodological Answer :

- Isotopic labeling : ¹⁵N-labeled precursors track nitrogen incorporation during cyclization.

- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps.

- Theoretical analysis : Natural bond orbital (NBO) calculations in Gaussian explain electronic preferences (e.g., nucleophilic attack at C5 vs. C3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。